Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine

Catalog No.
S1921371
CAS No.
892154-91-5
M.F
C38H21F34P
M. Wt
1154.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylpho...

CAS Number

892154-91-5

Product Name

Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine

IUPAC Name

bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-phenylphosphane

Molecular Formula

C38H21F34P

Molecular Weight

1154.5 g/mol

InChI

InChI=1S/C38H21F34P/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)16-14-18-6-10-21(11-7-18)73(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-13H,14-17H2

InChI Key

GMHNZJNJORCMQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Fluorous Synthesis:

  • Due to the presence of the perfluorodecyl chain, Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine exhibits unique fluorous properties. These properties allow it to be utilized as a ligand in fluorous biphasic catalysis []. In this context, the perfluorinated chain facilitates the separation of the catalyst from the reaction mixture due to the immiscibility of fluorous and organic phases []. This enables catalyst recycling and simplifies product purification processes [].

Transition Metal-Catalyzed Cross-Coupling Reactions:

  • Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine serves as a ligand for transition metals in various cross-coupling reactions, including Sonogashira, Negishi, Stille, Suzuki-Miyaura, Buchwald-Hartwig, and Hiyama couplings []. These reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. The fluorous nature of the ligand can potentially offer advantages in catalyst separation and reaction product purification, similar to fluorous synthesis [].

Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine is a complex organophosphorus compound characterized by its unique structure, which includes a phosphine core bonded to two 4-(1H,1H,2H,2H-perfluorodecyl)phenyl groups. Its molecular formula is C₃₈H₂₁F₃₄P, and it has a high molecular weight of approximately 1154.505 g/mol. The compound is notable for its significant fluorinated alkyl chains, which impart unique chemical properties such as hydrophobicity and thermal stability, making it of interest in various applications including materials science and biochemistry .

The reactivity of Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine can be attributed to its phosphine functional group. It can undergo various chemical transformations such as:

  • Oxidation: The phosphine can be oxidized to phosphine oxides.
  • Coordination Chemistry: It can form complexes with transition metals due to the lone pair of electrons on the phosphorus atom.
  • Nucleophilic Substitution: The compound may participate in nucleophilic reactions where the phosphorus atom acts as a nucleophile.

These reactions are critical in synthetic organic chemistry and materials science .

The synthesis of Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine typically involves:

  • Starting Materials: The synthesis begins with the appropriate phenolic precursors that contain the perfluorodecyl groups.
  • Phosphination Reaction: A phosphine reagent is introduced to facilitate the formation of the phosphine bond.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

This method allows for the efficient construction of the complex structure while maintaining the integrity of the perfluorinated chains .

Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine has several notable applications:

  • Materials Science: Its unique properties make it suitable for use in advanced materials that require high thermal stability and hydrophobic characteristics.
  • Catalysis: It can serve as a ligand in catalysis involving transition metals.
  • Biochemical Research: The compound is utilized in proteomics research due to its ability to interact with biomolecules and modify surfaces .

Several compounds share structural similarities with Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine. These include:

  • Bis(4-fluorophenyl)phosphine
  • Triphenylphosphine
  • Bis(4-(perfluorooctyl)phenyl)phosphine

Comparison Table

Compound NameMolecular FormulaUnique Features
Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphineC₃₈H₂₁F₃₄PHigh fluorination; potential for unique interactions
Bis(4-fluorophenyl)phosphineC₁₂H₁₁F₂PContains fluorinated phenyl groups; less hydrophobic
TriphenylphosphineC₁₈H₁₅PCommonly used ligand; simpler structure
Bis(4-(perfluorooctyl)phenyl)phosphineC₃₄H₂₉F₁₈PSimilar perfluoroalkane chains; different chain length

The uniqueness of Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine lies in its extensive fluorination and the specific arrangement of its phenolic groups which contribute to its distinctive chemical properties and potential applications in advanced materials and biochemical research .

XLogP3

17.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2024-04-15

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